An In-depth Technical Guide to 2-Ethoxypyridine: Chemical Properties and Reactivity
An In-depth Technical Guide to 2-Ethoxypyridine: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethoxypyridine is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of more complex molecules.[1] This colorless to pale yellow liquid, characterized by its distinct pyridine-like odor, is of significant interest to researchers in medicinal chemistry, agrochemical development, and materials science.[1][2] Its unique electronic and steric properties, arising from the interplay between the electron-withdrawing pyridine ring and the electron-donating ethoxy group, dictate its reactivity and make it a valuable intermediate in the synthesis of novel compounds with diverse biological and physical properties.[2][3] This guide provides a comprehensive overview of the chemical properties and reactivity of 2-ethoxypyridine, offering insights into its behavior in various chemical transformations and its applications in modern research and development.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of 2-ethoxypyridine is fundamental for its effective use in synthesis and for the purification of its reaction products. These properties also provide a baseline for its identification and characterization.
Key Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₇H₉NO | [2][4] |
| Molecular Weight | 123.15 g/mol | [2][4] |
| Appearance | Colorless to light yellow liquid | [1][2] |
| Boiling Point | 188-190 °C | [2] |
| Melting Point | Approximately -50 °C | [2] |
| Density | Approximately 1.023 g/cm³ | [2] |
| Refractive Index | Approximately 1.502-1.504 | [2] |
| Solubility | Slightly soluble in water; soluble in common organic solvents such as ethanol and ether.[2] | [2] |
| Flash Point | 76 °C | [2] |
Spectroscopic Profile
Spectroscopic data is indispensable for the unambiguous identification and structural elucidation of 2-ethoxypyridine and its derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum of 2-ethoxypyridine will exhibit characteristic signals for the aromatic protons on the pyridine ring and the ethyl group protons. The chemical shifts and coupling patterns of the aromatic protons provide information about the substitution pattern on the pyridine ring.
-
¹³C NMR : The carbon NMR spectrum will show distinct signals for the carbon atoms of the pyridine ring and the ethyl group. The chemical shifts are influenced by the electronegativity of the nitrogen atom and the oxygen of the ethoxy group.
-
-
Infrared (IR) Spectroscopy : The IR spectrum of 2-ethoxypyridine will display characteristic absorption bands corresponding to C-H stretching of the aromatic ring and the alkyl chain, C=N and C=C stretching vibrations of the pyridine ring, and C-O stretching of the ether linkage.
-
Mass Spectrometry (MS) : Mass spectrometry provides information about the molecular weight and fragmentation pattern of 2-ethoxypyridine, which is crucial for confirming its identity and for analyzing reaction mixtures.
Core Reactivity of 2-Ethoxypyridine
The reactivity of 2-ethoxypyridine is governed by the electronic properties of the pyridine ring and the influence of the 2-ethoxy substituent. The pyridine ring is inherently electron-deficient, which makes it susceptible to nucleophilic attack. Conversely, the ethoxy group is an electron-donating group, which can influence the regioselectivity of electrophilic substitution reactions.
Nucleophilic Aromatic Substitution
The electron-deficient nature of the pyridine ring, particularly at the 2- and 4-positions, makes it susceptible to nucleophilic aromatic substitution.[5] In 2-ethoxypyridine, the ethoxy group at the 2-position can act as a leaving group when attacked by a strong nucleophile.[2] This reactivity is a cornerstone of its utility in synthesis, allowing for the introduction of a variety of functional groups at this position.
The mechanism involves the attack of a nucleophile at the carbon bearing the ethoxy group, forming a negatively charged intermediate known as a Meisenheimer complex.[6] This intermediate is stabilized by the delocalization of the negative charge onto the electronegative nitrogen atom.[5][6] Subsequent elimination of the ethoxide ion restores the aromaticity of the ring and yields the substituted pyridine.[6]
Caption: Generalized workflow for nucleophilic aromatic substitution on 2-ethoxypyridine.
Electrophilic Aromatic Substitution
While the pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom, the presence of the electron-donating ethoxy group can facilitate such reactions.[7][8] The ethoxy group acts as an activating group and directs incoming electrophiles primarily to the 3- and 5-positions. For instance, in the case of the analogous 2-methoxypyridine, electrophilic aromatic substitution with bromine leads to the formation of 3-bromo-2-methoxypyridine as the major product.[7] The reaction proceeds through a standard electrophilic aromatic substitution mechanism involving the formation of a resonance-stabilized carbocation intermediate.
Caption: Common synthetic routes to 2-ethoxypyridine.
Applications in Research and Development
The unique reactivity of 2-ethoxypyridine makes it a valuable intermediate in several fields, most notably in the pharmaceutical and agrochemical industries.
Pharmaceutical Drug Development
2-Ethoxypyridine is a key building block in the synthesis of active pharmaceutical ingredients (APIs). [1]The pyridine moiety is a common scaffold in many biologically active compounds, and the introduction of an ethoxy group can modulate the physicochemical properties of a drug molecule, such as its solubility, stability, and metabolic profile, thereby potentially improving its efficacy. [2]For instance, the analogous 2-methoxypyridine is used in the synthesis of macrolide antibiotics and inhibitors of Beta Amyloid Cleaving Enzyme-1 (BACE1), which are relevant in the research of neurodegenerative diseases. [3][9]
Agrochemicals
In the agrochemical sector, 2-ethoxypyridine and its derivatives are used as intermediates in the formulation of pesticides and herbicides. [1]The specific structural features of these molecules can impart unique insecticidal, bactericidal, or herbicidal properties. [2]
Materials Science
2-Ethoxypyridine also shows potential in the field of materials science, where it can be incorporated into the synthesis of functional materials with specific optical and electrical properties. [2]
Safety and Handling
2-Ethoxypyridine is a chemical that requires careful handling. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as a flammable liquid and vapor. [4]It is also harmful if swallowed, causes skin irritation, and can cause serious eye damage or irritation. [4]It may also cause respiratory irritation. [4] Precautionary Measures:
-
Keep away from heat, sparks, open flames, and hot surfaces. [10]* Use only in a well-ventilated area. [11]* Wear protective gloves, protective clothing, eye protection, and face protection. [10][11]* Wash skin thoroughly after handling. [11]* In case of contact with eyes, rinse cautiously with water for several minutes. [11] It is imperative to consult the Safety Data Sheet (SDS) for 2-ethoxypyridine before handling for detailed safety information. [10][11]
Representative Experimental Protocol: Nucleophilic Substitution on a Halopyridine
This protocol provides a general methodology for a nucleophilic substitution reaction on a halopyridine, which is a common application of the principles discussed in this guide.
Objective: To synthesize an N-substituted 2-aminopyridine derivative from a 2-halopyridine.
Materials:
-
2-Halopyridine (e.g., 2-chloropyridine)
-
Primary amine (e.g., n-butylamine)
-
Sodium hydride (NaH)
-
Lithium iodide (LiI)
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a sealed tube containing the 2-halopyridine (1.0 mmol), add sodium hydride (3.0 eq.) and lithium iodide (2.0 eq.).
-
Add anhydrous THF (1.0 mL) to the tube.
-
Add the primary amine (2.0 mmol) to the suspension at room temperature under a nitrogen atmosphere.
-
Seal the tube and heat the reaction mixture at 85 °C for the appropriate time (monitor by TLC).
-
Upon completion, cool the reaction to room temperature and carefully quench with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Note: This is a generalized protocol and may require optimization for specific substrates and nucleophiles.
References
- 2-Ethoxypyridine Manufacturer & Supplier in China - Pipzine Chemicals. (n.d.).
- 2-Ethoxypyridine - Chem-Impex. (n.d.).
- Pyridine rings can also undergo electrophilic aromatic substitution. Given 2-methoxypyridine below, draw - brainly.com. (2017, December 28).
- 2 - SAFETY DATA SHEET. (n.d.).
- Photochemical (2+2) Cycloaddition Reaction - AK Lectures. (n.d.).
- 2-Methoxypyridine Safety Data Sheet - Jubilant Ingrevia. (n.d.).
- 2-Methoxypyridine | C6H7NO | CID 74201 - PubChem. (n.d.).
- Exploring 2-Methoxypyridine: Properties, Applications, and Suppliers. (n.d.).
- We have considered nucleophilic aromatic substitution of pyridine... | Study Prep in Pearson+. (n.d.).
- 2-Ethoxypyridine | C7H9NO | CID 84499 - PubChem. (n.d.).
- 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. (2025, August 7).
- 2-Methoxypyridine(1628-89-3) Chemical Properties,Uses,Production. (2026, January 13).
- 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties - New Journal of Chemistry (RSC Publishing). (n.d.).
- 2-ETHOXYPYRIDINE AldrichCPR - Sigma-Aldrich. (n.d.).
- 2-Methoxypyridine(1628-89-3) 1H NMR spectrum - ChemicalBook. (n.d.).
- JP3046137B2 - Preparation of 2-chloropyridine - Google Patents. (n.d.).
- CN105237468B - A kind of method for synthesizing 2 ethoxy pyridines - Google Patents. (n.d.).
- Redox-induced reversible [2 + 2] cycloaddition of an etheno-fused diporphyrin - Chemical Science (RSC Publishing). (n.d.).
- Solved Pyridine rings can also under electrophilic aromatic | Chegg.com. (2020, May 31).
- (PDF) Iron(II)-Catalyzed [2_+2+_2] Cycloaddition for Pyridine Ring Construction. (2025, August 7).
- Synthesis of N-ethylpyridone 2a and 2-ethoxypyridine 2b. - ResearchGate. (n.d.).
- Protocol for Nucleophilic Substitution on the Pyridine Ring: Application Notes for Researchers and Drug Development Professional - Benchchem. (n.d.).
- US4942239A - Process for the production of 2-hydroxypyridine - Google Patents. (n.d.).
- NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. (2017, May 9).
- Nucleophilic substitution of pyridine - YouTube. (2017, August 7).
- Synthesis of Pyridine Nucleosides by Cycloaddition Reactions and Synthesis and Condensation Reactions of 4-Aryl-2-Oxytetronimide - ScholarWorks at WMU. (n.d.).
- Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 - YouTube. (2019, October 14).
- (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. - YouTube. (2020, September 3).
- Synthesis of Three-Dimensional Ring Fused Heterocycles by a Selective [4 + 2] Cycloaddition Between Bicyclic Thiazolo 2-Pyridones and Arynes - PubMed Central. (2023, December 14).
- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.).
- Full article: Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2-aminoethylsulfanylpyridines - Taylor & Francis. (n.d.).
- A preparation of 2-chloropyridine / - ResearchGate. (2025, August 6).
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018, October 17).
- PREPARATION OF 2-CHLOROPYRIDINE | Semantic Scholar. (2001, January 1).
- Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6 - YouTube. (2020, February 23).
- Electrophilic Substitution of Pyrrole and Pyridine - AK Lectures. (n.d.).
- 2-chloro pyridine preparation method - Eureka | Patsnap. (n.d.).
- Aldrich M25406 - • SAFETY DATA SHEET. (2025, August 26).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Ethoxypyridine Manufacturer & Supplier in China | Properties, Uses, Safety Data, MSDS | High Purity 2-Ethoxypyridine for Sale [pipzine-chem.com]
- 3. innospk.com [innospk.com]
- 4. 2-Ethoxypyridine | C7H9NO | CID 84499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. We have considered nucleophilic aromatic substitution of pyridine... | Study Prep in Pearson+ [pearson.com]
- 7. brainly.com [brainly.com]
- 8. aklectures.com [aklectures.com]
- 9. 2-Methoxypyridine | 1628-89-3 [chemicalbook.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. fishersci.com [fishersci.com]
